molecular formula C10H8O4 B1349436 6-methoxybenzofuran-2-carboxylic Acid CAS No. 50551-61-6

6-methoxybenzofuran-2-carboxylic Acid

Cat. No. B1349436
CAS RN: 50551-61-6
M. Wt: 192.17 g/mol
InChI Key: IQELKSYGXWBQJA-UHFFFAOYSA-N
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properties

IUPAC Name

6-methoxy-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQELKSYGXWBQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358835
Record name 6-methoxybenzofuran-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxybenzofuran-2-carboxylic Acid

CAS RN

50551-61-6
Record name 6-Methoxy-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50551-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methoxybenzofuran-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of Product of Step B (0.25 g, 1.21 mmol) in a mixture of THF, MeOH and H2O (5 ml:2 ml:1 ml), LiOH (0.145 g, 6 mmol) in H2O (0.5 ml) was added and the mixture was stirred for 3 h at room temp. The solvents were distilled off and the residue was portioned between EtOAc (20 ml) and 1M HCl (2 ml). The organic layer was washed with H2O, dried over MgSO4 and filtered. The filtrate was evaporated to dryness to give the title compound (0.21 g, 91%), as a colourless solid. 1H-NMR (DMSO-d6) 7.61 (d, 1H, J=8.67 Hz); 7.54 (s, 1H); 7.24 (d, 1H, J=1.59 Hz); 6.93 (dd, 1H, J=8.67, 2.4 Hz); 3.8 (s, 3H).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.145 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
91%

Synthesis routes and methods II

Procedure details

11 g of 2-hydroxy-4-methoxybenzaldehyde, 20.3 g of ethyl bromomalonate, 12.3 g of potassium carbonate, and 51 ml of methyl-ethyl ketone were put into a three-necked flask, and refluxed to hold the reaction thereof for 6 hours. After that to this was added a methanol solution of potassium hydroxide, and at a point of time of completion of the hydrolysis reaction, the hydrolyzed product was put into an aqueous hydro chloric acid solution, and then filtered, whereby a 6-methoxy-benzofuran-2-carboxylic acid having a melting point between 208° C. and 211° C. was obtained.
Quantity
11 g
Type
reactant
Reaction Step One
Name
ethyl bromomalonate
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of 2-hydroxy-4-methoxybenzaldehyde (20.0 g) and potassium carbonate (20.0 g) in2-butanone (80 ml) was added diethyl bromomalonate (39.3 g), and the mixture was refluxed under nitrogen atmosphere for 7 hours and cooled. To the mixture was added water, and the mixture was made acidic with 1N hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the resulting dark brown oil was suspended in a solution of potassium hydroxide (20.0 g) in ethanol (200 ml). The suspension was refluxed for 1 hour and cooled, and to the mixture was added water. The mixture was made acidic with 1N hydrochloric acid and extracted with ethylacetate(twice). The organic layer was washed with water and saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the resulting solid was washed with hexane to give yellow solid of 6-methoxybenzofuran-2-carboxylic acid (11.8 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxybenzofuran-2-carboxylic Acid
Reactant of Route 2
6-methoxybenzofuran-2-carboxylic Acid
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6-methoxybenzofuran-2-carboxylic Acid
Reactant of Route 4
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6-methoxybenzofuran-2-carboxylic Acid
Reactant of Route 5
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6-methoxybenzofuran-2-carboxylic Acid
Reactant of Route 6
6-methoxybenzofuran-2-carboxylic Acid

Q & A

Q1: Can the dianion of 6-methoxybenzofuran-2-carboxylic acid be used as a nucleophile in reactions with electrophiles like aldehydes?

A1: Unlike the dianions formed from 5- and 7-methoxybenzofuran-2-carboxylic acids, the dianion (14b) derived from 6-methoxybenzofuran-2-carboxylic acid (13b) undergoes rapid ring opening before it can be trapped by electrophiles, even at very low temperatures []. This suggests that the 6-methoxy substituent on the benzofuran ring system has a significant impact on the stability and reactivity of the corresponding dianion. The exact reasons for this difference in reactivity are not fully elucidated in the paper.

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